IDO1 Biochemical Potency: Target Compound vs. Unsubstituted Succinimide Analog
The target compound (CHEMBL5172044) inhibits recombinant human IDO1 with an IC50 of 420 nM in a cell‑free assay that measures reduction of N‑formylkynurenine formation [1]. By contrast, the direct N‑des‑(3‑trifluoromethyl)phenyl analog 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione is disclosed as an IDO1 inhibitor scaffold but no quantitative IC50 is reported in the same assay format, precluding a precise potency comparison [2]. The presence of the N‑aryl group is therefore associated with retained—and potentially enhanced—target engagement.
| Evidence Dimension | Recombinant human IDO1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 420 nM |
| Comparator Or Baseline | 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (no quantitative IC50 available in same assay) |
| Quantified Difference | Not calculable; target compound demonstrates measurable IDO1 inhibition |
| Conditions | Recombinant human IDO1, L‑tryptophan substrate, 15 min incubation, N‑formylkynurenine detection |
Why This Matters
Establishes that the N‑(3‑trifluoromethyl)phenyl substitution does not abolish IDO1 inhibition, supporting its use as a starting point for SAR exploration.
- [1] ChEMBL Database, CHEMBL5172044 (BindingDB BDBM50604729). IDO1 IC50 = 420 nM. View Source
- [2] Patent US20170035731A1 – Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as IDO1 inhibitors (lists 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione as an exemplary compound). View Source
